Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester
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Overview
Description
Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester is a complex organic compound with a unique structure that combines acetic acid, benzothiazole, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester typically involves the reaction of 2-aminosulfonyl-6-benzothiazolylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzothiazole ring may interact with various biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [[2-(aminosulfonyl)-4-benzothiazolyl]amino]oxo-, ethyl ester
- Acetic acid, [[2-(aminosulfonyl)-5-benzothiazolyl]amino]oxo-, ethyl ester
- Acetic acid, [[2-(aminosulfonyl)-7-benzothiazolyl]amino]oxo-, ethyl ester
Uniqueness
Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester is unique due to the specific positioning of the sulfonamide and benzothiazole groups, which can influence its reactivity and biological activity
Properties
CAS No. |
137836-91-0 |
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Molecular Formula |
C11H11N3O5S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)amino]acetate |
InChI |
InChI=1S/C11H11N3O5S2/c1-2-19-10(16)9(15)13-6-3-4-7-8(5-6)20-11(14-7)21(12,17)18/h3-5H,2H2,1H3,(H,13,15)(H2,12,17,18) |
InChI Key |
HOKQMFVLFWJQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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